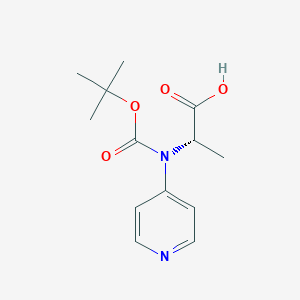

(S)-N-Boc-(4-pyridyl)alanine

Description

Significance of Chiral Amino Acids as Synthetic Precursors

Chirality, a term derived from the Greek for 'hand', describes molecules that are non-superimposable mirror images of each other, known as enantiomers. biochemden.com Amino acids (with the exception of achiral glycine) exhibit chirality, existing in L- and D-forms. jpt.com This structural distinction is fundamental in biochemistry because biological systems, such as enzymes and receptors, are themselves chiral and exhibit high stereospecificity. biochemden.comnih.gov Consequently, they preferentially interact with one enantiomer over the other. jpt.com

In nature, proteins are constructed almost exclusively from L-amino acids, a homochirality essential for proper protein folding and function. nih.gov This biological selectivity makes chiral amino acids invaluable as synthetic precursors, particularly in pharmacology. nature.com The use of a single enantiomer in a drug's design can enhance its efficacy and binding affinity to its target while reducing potential adverse effects that might arise from the other enantiomer. biochemden.comrsc.org Therefore, access to optically pure chiral amino acids is a cornerstone of modern drug discovery and the synthesis of bioactive molecules. nature.com

Overview of Pyridylalanine Isomers as Functional Scaffolds

Pyridylalanine is a non-natural amino acid that incorporates a pyridine (B92270) ring into the side chain of alanine (B10760859). The position of the nitrogen atom in the pyridine ring (position 2, 3, or 4) gives rise to different isomers, each with distinct electronic and steric properties. These isomers serve as versatile functional scaffolds in medicinal chemistry and peptide science. dtic.milumich.educore.ac.uk

The pyridine moiety, as seen in (S)-N-Boc-(4-pyridyl)alanine, introduces unique characteristics. It can act as a hydrogen bond acceptor and participate in metal coordination, and its aromatic nature allows for π-stacking interactions. These features enable the design of peptides and small molecules with specific structural constraints and enhanced binding capabilities to biological targets. chemimpex.comchemimpex.com The incorporation of pyridylalanine into a peptide sequence can influence its conformation and stability, making it a valuable tool for developing novel therapeutics, including agents targeting neurological disorders. chemimpex.comchemimpex.com

Strategic Importance of N-Boc Protection for Amino Acid Derivatives

In multi-step chemical syntheses, such as peptide synthesis, it is crucial to temporarily mask reactive functional groups to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine function of amino acids. total-synthesis.comwikipedia.org It is introduced by reacting the amino acid with an agent like di-tert-butyl dicarbonate (B1257347) (Boc anhydride). total-synthesis.comorganic-chemistry.org

The strategic importance of the Boc group lies in its unique stability and cleavage conditions. It is robust and stable under basic and many nucleophilic conditions, allowing for chemical modifications at other parts of the molecule. total-synthesis.comorganic-chemistry.org However, it is readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA). wikipedia.org This acid lability provides an orthogonal protection strategy, meaning one type of protecting group can be removed without affecting another. total-synthesis.com This selectivity is a fundamental principle in complex organic syntheses, including solid-phase peptide synthesis (SPPS), where the Boc group's reliable performance makes it an indispensable tool for chemists. sigmaaldrich.com

Data and Research Findings

The utility of this compound is rooted in its specific chemical properties and its demonstrated applications in synthetic research.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 37535-57-2 | chemimpex.comsigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₁₃H₁₈N₂O₄ | chemimpex.comsigmaaldrich.comchemicalbook.com |

| Molecular Weight | 266.29 g/mol | chemimpex.comsigmaaldrich.comchemicalbook.com |

| Appearance | White to off-white powder | chemimpex.comlookchem.com |

| Melting Point | 224 - 232 °C | chemimpex.comchemsrc.com |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Acetone | chemicalbook.com |

| Storage Temperature | 2-8°C | sigmaaldrich.comsigmaaldrich.com |

Table 2: Research Applications and Findings

| Area of Application | Research Focus and Findings | References |

| Peptide Synthesis | Serves as a key building block in solid-phase peptide synthesis (SPPS). The Boc group ensures selective protection of the alpha-amino group, while the pyridyl moiety allows for the introduction of specific functionalities and structural constraints into the peptide backbone. | chemimpex.comsigmaaldrich.com |

| Medicinal Chemistry & Drug Development | Utilized in the synthesis of bioactive peptides and peptidomimetics. The pyridine ring is valuable for designing molecules that can interact with specific biological targets, such as receptors in the nervous system. | chemimpex.comchemimpex.comchemimpex.com |

| Bioconjugation | The unique structure is suitable for bioconjugation processes, which involve attaching molecules to biological entities to create targeted therapies or diagnostic tools. | chemimpex.comchemimpex.com |

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O4 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl-pyridin-4-ylamino]propanoic acid |

InChI |

InChI=1S/C13H18N2O4/c1-9(11(16)17)15(10-5-7-14-8-6-10)12(18)19-13(2,3)4/h5-9H,1-4H3,(H,16,17)/t9-/m0/s1 |

InChI Key |

FSPMDTKYFVTYBB-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C1=CC=NC=C1)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)O)N(C1=CC=NC=C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Advanced Methodologies in Peptide and Bioconjugate Chemistry Utilizing S N Boc 4 Pyridyl Alanine

Applications in Solid-Phase Peptide Synthesis (SPPS)

(S)-N-Boc-(4-pyridyl)alanine is well-suited for incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry. sigmaaldrich.comsigmaaldrich.com In SPPS, a peptide is assembled sequentially while one end is anchored to an insoluble solid support. peptide.comcsic.es This methodology allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the solid support. peptide.com

Integration within Boc/Benzyl Protection Schemes

The Boc/Benzyl (Boc/Bzl) protection strategy is a common approach in SPPS. peptide.compeptide.com In this scheme, the α-amino group of the amino acids is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group. peptide.comorganic-chemistry.org More permanent side-chain protecting groups, often benzyl-based, are used for reactive side chains. peptide.compeptide.com

This compound integrates into this scheme with its α-amino group already protected by the Boc group. The pyridyl side chain, being a heterocyclic aromatic amine, presents unique considerations. While the Boc group is removed under moderately acidic conditions (e.g., trifluoroacetic acid - TFA), benzyl-based side-chain protecting groups require stronger acids for cleavage, such as hydrofluoric acid (HF). peptide.compeptide.com This differential lability, while not strictly orthogonal, allows for the selective deprotection of the α-amino group for chain elongation without premature cleavage of side-chain protectors. peptide.compeptide.com The stability of the pyridyl ring under these conditions is a key factor, although care must be taken to avoid side reactions.

Strategies for Orthogonal Deprotection and Selective Coupling Reactions

Orthogonal protection schemes are highly advantageous in SPPS as they allow for the selective removal of one type of protecting group in the presence of others, enabling specific modifications. peptide.comresearchgate.net While the classic Boc/Bzl strategy is not truly orthogonal, the use of this compound can be part of a more nuanced orthogonal strategy. peptide.comresearchgate.net

The Boc group is readily cleaved by acids like TFA, while the peptide remains attached to the resin and other side-chain protecting groups (e.g., those on other amino acids) remain intact. organic-chemistry.orgiris-biotech.de This allows for the selective deprotection of the N-terminus, which can then undergo a coupling reaction with the next Boc-protected amino acid in the sequence. peptide.com The pyridyl nitrogen of the (S)-4-pyridylalanine residue, with a pKa of approximately 5.2, can be selectively protonated or left unprotonated depending on the reaction conditions, influencing its reactivity and allowing for chemoselective reactions. acs.org This provides a handle for modifications that are orthogonal to the standard deprotection and coupling cycles of SPPS.

| Protecting Group Strategy | α-Amino Protection | Side-Chain Protection | Deprotection Conditions | Orthogonality |

| Boc/Bzl | Boc (tert-butyloxycarbonyl) | Benzyl-based (Bzl) | Boc: Moderate acid (TFA) peptide.compeptide.com | Not strictly orthogonal, but practically useful due to differential acid lability. peptide.compeptide.com |

| Fmoc/tBu | Fmoc (9-fluorenylmethoxycarbonyl) | tert-Butyl (tBu) based | Fmoc: Base (e.g., piperidine) iris-biotech.de | Fully orthogonal, allowing for selective side-chain modifications. peptide.comiris-biotech.de |

Synthesis of Peptides Incorporating Unnatural Amino Acid Residues

The incorporation of unnatural amino acids, such as (S)-4-pyridylalanine, into peptides is a powerful strategy to create peptidomimetics with enhanced properties. sigmaaldrich.comsigmaaldrich.com These modifications can lead to improved metabolic stability, increased potency and selectivity, and better bioavailability compared to their natural counterparts. sigmaaldrich.com

This compound serves as a key building block for introducing the 4-pyridylalanine residue into a peptide sequence during SPPS. sigmaaldrich.comsigmaaldrich.com The pyridyl group can act as a hydrophilic aromatic element, potentially improving the solubility and biophysical properties of the resulting peptide. researchgate.netnih.gov For instance, the incorporation of pyridylalanine has been shown to enhance the aqueous solubility of glucagon (B607659) analogues while maintaining their biological activity. nih.gov The ability to introduce such residues allows for the fine-tuning of peptide structure and function for therapeutic applications. sigmaaldrich.comsigmaaldrich.com

Solution-Phase Peptide Synthesis with this compound Building Blocks

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides. In this approach, the peptide is synthesized in a homogenous solution, with purification of intermediates at each step.

This compound is also utilized in solution-phase synthesis. sigmaaldrich.com The Boc-protected amino acid is coupled to the free amino group of another amino acid or peptide fragment in solution using standard coupling reagents. Following the coupling reaction, the Boc group is removed by acidolysis to allow for the next coupling step. While this method can be more labor-intensive due to the need for purification after each step, it can be advantageous for certain applications and scales of production. whiterose.ac.uk

Chemoselective Conjugation and Late-Stage Functionalization

The pyridyl side chain of the 4-pyridylalanine residue provides a unique site for chemoselective modifications of peptides. These reactions can be performed after the peptide has been synthesized, a process known as late-stage functionalization. This allows for the introduction of a wide variety of functionalities, such as fluorescent labels, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains, to tailor the properties of the peptide for specific applications.

N-Alkylation of Pyridylalanine (NAP) for Peptide Conjugation

A recently developed method for the chemoselective conjugation of peptides involves the N-alkylation of the pyridylalanine (PAL) residue, termed NAP. acs.orgfigshare.comnih.gov This reaction takes advantage of the nucleophilicity of the pyridyl nitrogen, which can be selectively alkylated using various alkyl halides. acs.org

The NAP conjugation can be performed both in solution and on the solid phase. acs.orgnih.gov The solid-phase approach is often more efficient and economical as it allows for the use of stoichiometric amounts of the alkylating agent and simplifies purification. acs.org This method is highly chemoselective, as the pyridyl nitrogen can be alkylated in the presence of most other proteinogenic side chains, with the exception of the highly nucleophilic cysteine. acs.org This orthogonality allows for dual labeling strategies where both a pyridylalanine and a cysteine residue in the same peptide can be modified with different functionalities. nih.govacs.org

Development of Modified Peptide and Oligopeptide Scaffolds

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the development of peptidomimetics with improved pharmacological profiles compared to their natural counterparts. sigmaaldrich.com this compound is a valuable building block in this field, utilized in the synthesis of modified peptide and oligopeptide scaffolds. Its integration into a peptide backbone is typically achieved through solid-phase peptide synthesis (SPPS), a method of choice for preparing synthetic peptides. researchgate.netnih.gov

The tert-butyloxycarbonyl (Boc) group on the α-nitrogen serves as a stable, temporary protecting group that prevents unwanted reactions during the sequential coupling of amino acids in the growing peptide chain. chemimpex.comchemimpex.com The unique structural feature of this amino acid is its 4-pyridyl side chain. This heterocyclic aromatic ring introduces specific functionalities that can significantly influence the properties of the resulting peptide. The basic nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor or a coordination site for metal ions, while the aromatic system can participate in π-π stacking interactions, potentially enhancing binding affinity to biological targets. chemimpex.com

The introduction of this compound can impose conformational constraints on the peptide backbone, leading to more stable and defined three-dimensional structures. This structural pre-organization is a key strategy for improving receptor selectivity and biological activity. nih.gov Furthermore, the unnatural side chain can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide therapeutic. sigmaaldrich.comnih.gov

A notable example of its application is in the synthesis of an analogue of RNase S-peptide. In this study, the active site residue histidine-12 was replaced with β-(4-pyridyl)-L-alanine. researchgate.net The resulting modified peptide, [β-(4-pyridyl)-L-alanine¹²]RNase S-peptide 1–14, was synthesized using the solid-phase method. researchgate.net Research found that this peptide analogue could bind strongly to the corresponding RNase S-protein and retained significant enzymatic activity, demonstrating that the pyridylalanine residue could functionally mimic the native histidine in this specific biological context. researchgate.net This highlights the potential of this compound to generate functionally viable and potentially superior peptide scaffolds.

Table 1: Research Findings on Peptides Modified with Pyridylalanine

| Modified Peptide | Synthesis Method | Key Finding | Reference |

|---|---|---|---|

| [β-(4-pyridyl)-L-alanine¹²]RNase S-peptide 1–14 | Solid-Phase Peptide Synthesis (SPPS) | The analogue binds strongly to RNase S-protein and exhibits 28-34% activity with RNA as a substrate. | researchgate.net |

| General Bioactive Peptides | Peptide Synthesis | The pyridine ring allows for increased interaction with biological targets, valuable in medicinal chemistry. | chemimpex.comchemimpex.com |

| Endomorphin-2 Analogues | Peptide Synthesis | Incorporation of unnatural amino acids is a common strategy to study structure-activity relationships and obtain compounds with improved potency and selectivity. | nih.gov |

Role as a Chiral Building Block in Complex Organic Molecule Construction

This compound serves as a critical chiral building block in the asymmetric synthesis of complex organic molecules. chemimpex.com Its inherent chirality is leveraged to produce enantiomerically pure compounds, a vital requirement in the pharmaceutical industry where a specific stereoisomer is often responsible for the desired therapeutic effect. chemimpex.comrsc.org The Boc-protected amine and the carboxylic acid functional groups provide handles for a variety of chemical transformations, while the (S)-configuration at the α-carbon directs the stereochemical outcome of subsequent reactions.

This building block is employed in sophisticated carbon-carbon bond-forming reactions to construct elaborate molecular architectures. rsc.org A widely utilized strategy for the synthesis of pyridylalanine derivatives involves the Negishi cross-coupling reaction. This method allows for the coupling of an organozinc reagent derived from a protected iodoalanine with a heteroaryl halide, such as 2-bromopyridine, to generate the β-(pyridyl)alanine scaffold with high efficiency. rsc.org This approach is part of a broader set of methodologies for creating tailor-made amino acids. acs.orgnih.gov

The utility of this compound and its close analogues extends to the synthesis of complex heterocyclic systems. For example, ynones derived from (S)-N-Boc-alanine can undergo cyclization reactions with various dinucleophiles, such as amidines and α-aminoazoles, to afford chiral 1-(pyrimidin-4-yl)- and 1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethan-1-amines. researchgate.net The predictable stereochemistry of the starting amino acid is transferred to the final product, allowing for the controlled construction of new stereogenic centers. In many asymmetric syntheses utilizing such chiral synthons, excellent levels of stereochemical control are achieved, often resulting in products with high diastereoselectivity and enantiomeric excess (ee), sometimes exceeding 99% ee. acs.org

Table 2: Application of this compound and Analogues in Asymmetric Synthesis

| Starting Material Derivative | Reaction Type | Product Class | Key Outcome | Reference |

|---|---|---|---|---|

| N-Boc protected iodoalanine | Negishi Cross-Coupling | β-(2-pyridyl)alanine | Efficient synthesis of enantiomerically pure β-heteroaryl amino acids. | rsc.org |

| (S)-N-Boc-alanine derived ynone | Cyclization with N,N-1,3-dinucleophiles | (S)-1-(pyrimidin-4-yl)ethan-1-amines | Stereoselective synthesis of complex chiral heteroaryl amines. | researchgate.net |

| Chiral Ni(II) complex of Glycine Schiff Base | Asymmetric Alkylation | Tailor-made α-amino acids | High diastereoselectivity (>98% de) and enantiomeric purity (>99% ee) in the target amino acid. | acs.org |

| (S)-Boc-4-(4-pyridyl)-β-Homoalanine | Chiral Building Block | Enantiomerically pure compounds | Serves as a versatile building block for complex peptides and small molecules in medicinal chemistry. | chemimpex.com |

Mechanistic Investigations and Advanced Characterization of S N Boc 4 Pyridyl Alanine and Its Derivatives

Spectroscopic Analysis for Stereochemical Assignment and Purity Assessment

The unambiguous determination of the structural integrity, stereochemical configuration, and enantiomeric purity of (S)-N-Boc-(4-pyridyl)alanine is critical for its application in synthesis. A suite of spectroscopic and chromatographic techniques is employed for this comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy serves as a primary tool for structural verification. 1H NMR spectroscopy confirms the presence of all key structural motifs: the tert-butyloxycarbonyl (Boc) protecting group, the alanine (B10760859) backbone, and the 4-substituted pyridine (B92270) ring chemicalbook.com. Similarly, 13C NMR spectroscopy provides detailed information on the carbon framework. Studies on related N-Boc-amino acid derivatives show that the chemical shifts of the carbonyl carbons are particularly sensitive to the local chemical environment, including solvent polarity and intramolecular hydrogen bonding, offering insights into solution-state behavior researchgate.netmdpi.com.

Mass Spectrometry (MS) is routinely used to confirm the molecular weight of the compound, providing essential verification of its elemental composition.

Optical Rotation provides a fundamental confirmation of the compound's bulk stereochemistry. The specific rotation is measured using polarimetry, and a characteristic value confirms the presence of the (S)-enantiomer in excess.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing enantiomeric purity. The control of chiral purity is a critical quality attribute for amino acid derivatives used in the manufacturing of therapeutic peptides to minimize risks from diastereomeric impurities rsc.org. Chiral HPLC methods have been extensively developed for N-Boc amino acid derivatives rsc.orgsigmaaldrich.com. These methods utilize chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides (e.g., teicoplanin and ristocetin (B1679390) A) or polysaccharides (e.g., CHIRALPAK) rsc.orgsigmaaldrich.com. The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. For N-Boc amino acids, reversed-phase mode is often the most effective approach sigmaaldrich.com. The development and validation of these methods allow for the sensitive quantification of the undesired (R)-enantiomer, often to levels below 0.05% rsc.org.

| Analytical Technique | Purpose | Key Findings and Parameters |

|---|---|---|

| 1H and 13C NMR | Structural Elucidation | Confirms presence of Boc, pyridyl, and alanine moieties. Carbonyl chemical shifts are sensitive to solvent and conformation researchgate.netmdpi.com. |

| Mass Spectrometry | Molecular Weight Verification | Confirms the expected mass-to-charge ratio, verifying the chemical formula. |

| Chiral HPLC | Enantiomeric Purity Assessment | Utilizes Chiral Stationary Phases (CSPs) like teicoplanin-based columns to separate enantiomers. Allows for quantification of undesired isomer to ≤0.05% rsc.orggoogle.com. |

| Polarimetry | Stereochemical Confirmation | Measures the specific optical rotation to confirm the bulk configuration as (S). |

Computational Chemistry Approaches for Conformational Analysis and Reactivity Predictions

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the molecular properties of this compound that are not directly accessible through experimental means. These studies illuminate the molecule's preferred three-dimensional shapes and inherent reactivity patterns.

Conformational Analysis is crucial as the molecule's biological activity and reactivity are dictated by its conformation. Due to several rotatable bonds, the dipeptide backbone can adopt numerous conformations. DFT calculations can map the potential energy surface to identify the most stable, low-energy conformers nih.govnih.gov. For peptide-like structures, the stability of conformers is often dictated by the formation of intramolecular hydrogen bonds, which can create pseudo-cyclic structures like β-turns nih.govnih.gov. In the case of this compound, potential hydrogen bonds between the Boc-carbonyl or amide N-H group and the pyridyl nitrogen can significantly influence the conformational landscape. The analysis of Ramachandran plots (Φ vs. Ψ dihedral angles) for related dipeptides reveals preferences for specific regions, such as the β-turn region nih.gov.

Reactivity Predictions can be derived from the electronic structure of the molecule. The calculation of the Molecular Electrostatic Potential (MEP) surface is a key technique for this purpose researchgate.netresearchgate.net. The MEP map visually represents the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions researchgate.net. For this compound, the MEP would show a strongly nucleophilic region around the lone pair of the pyridyl nitrogen and electrophilic character on the amide proton. This information is invaluable for predicting how the molecule will interact with substrates, catalysts, or biological receptors, primarily through hydrogen bonding and electrostatic interactions unipd.it. Advanced computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can further quantify these non-covalent interactions and charge distributions researchgate.netmdpi.com.

| Computational Method | Application | Predicted Molecular Properties |

|---|---|---|

| Density Functional Theory (DFT) | Conformational Analysis | Identifies low-energy conformers and predicts key dihedral angles (Φ, Ψ). Reveals the role of intramolecular hydrogen bonds in stabilization nih.govnih.gov. |

| Molecular Electrostatic Potential (MEP) | Reactivity Prediction | Maps electron-rich (nucleophilic, e.g., pyridyl nitrogen) and electron-poor (electrophilic) sites on the molecule researchgate.netresearchgate.net. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Interaction Analysis | Characterizes and quantifies non-covalent interactions, such as intramolecular hydrogen bonds, that define the molecular shape nih.govresearchgate.net. |

Reaction Mechanism Studies in Asymmetric Transformations Involving Pyridylalanine Scaffolds

The incorporation of pyridylalanine into peptide sequences creates powerful asymmetric organocatalysts. The pyridine side chain can act as a nucleophile, a general base, or a hydrogen-bond directing group, enabling unique substrate activation modes and high levels of stereocontrol in chemical reactions nih.govnih.gov.

A notable example is the use of a tetrameric peptide containing a pyridylalanine (Pal) residue to catalyze the enantioselective coupling of allenoates with N-acyl imines nih.gov. This reaction produces unique allenic products with high enantiomeric ratios (up to 95:5 e.r.) nih.gov. Mechanistic studies, including kinetic analyses and kinetic isotope effects, have been conducted to unravel the reaction pathway nih.govacs.org.

| Reaction Component | Description/Role | Reference |

|---|---|---|

| Catalyst | Tetrameric peptide containing a Pyridylalanine (Pal) residue. | nih.gov |

| Reactants | α-Allenic esters and N-acyl imines. | nih.gov |

| Transformation | Enantioselective allenoate addition (aza-Morita-Baylis-Hillman type). | nih.gov |

| Proposed Role of Pyridylalanine | The pyridine nitrogen acts as a nucleophilic catalyst and/or hydrogen bond acceptor to orient the transition state. | acs.orgyork.ac.uk |

| Outcome | High enantioselectivity (up to 95:5 e.r., >98:2 after recrystallization). | nih.gov |

| Mechanistic Insight | Follows an atypical mechanism where steps prior to proton transfer are rate-determining. | acs.org |

Innovations and Future Directions in S N Boc 4 Pyridyl Alanine Research

Development of Novel Catalytic Systems Employing Pyridylalanine Scaffolds

The unique electronic and coordinating properties of the pyridine (B92270) ring within the pyridylalanine (Pal) scaffold have positioned it as a valuable component in the design of novel asymmetric catalysts. Researchers have successfully embedded pyridylalanine residues into peptide backbones to create catalysts that demonstrate remarkable efficiency and enantioselectivity.

A notable advancement is the development of a tetrameric peptide that incorporates a pyridylalanine residue. nih.gov This peptide-based catalyst has proven effective in promoting enantioselective coupling reactions, specifically the addition of allenoates to N-acyl imines. nih.govnih.gov The pyridylalanine unit acts as a Lewis basic site, which is crucial for the catalytic cycle. acs.org This approach has yielded unique allenic products with high enantiomeric ratios, often exceeding 95:5. nih.gov Detailed mechanistic studies of these reactions reveal that they proceed through an "aza-Morita-Baylis-Hillman" (aza-MBH) mechanism, where the peptide framework creates a chiral environment that dictates the stereochemical outcome. nih.govacs.org

Furthermore, the modular nature of peptides allows for systematic optimization of these catalysts. By altering the amino acids surrounding the pyridylalanine residue, the catalyst's activity and selectivity can be fine-tuned. nih.gov This modularity has also been exploited in developing pyridinyl peptide-based ligands for copper-catalyzed asymmetric allylic substitution reactions, enabling the enantioselective formation of challenging quaternary carbon centers. researchgate.net These findings underscore the potential of pyridylalanine-containing peptides to serve as a versatile platform for a new generation of synthetic catalysts. nih.govnbinno.com

Table 1: Examples of Catalytic Systems Employing Pyridylalanine

| Catalyst Type | Reaction Catalyzed | Key Feature | Achieved Enantioselectivity |

|---|---|---|---|

| Pyridylalanine-containing tetrameric peptide | Allenoate addition to N-acyl imines | Acts as a Lewis basic organocatalyst. acs.org | Up to 95:5 er nih.gov |

| Pyridinyl peptide ligand with Copper(I) | Allylic substitution with dialkylzinc reagents | Modular ligand for transition metal catalysis. researchgate.net | High enantioselectivities reported. researchgate.net |

Exploration in Advanced Materials Science and Agrochemical Research

While direct applications of (S)-N-Boc-(4-pyridyl)alanine in materials science and agrochemical research are still emerging areas of investigation, the inherent properties of the pyridine moiety suggest significant potential. The pyridine ring is a well-established scaffold in both fields, indicating that pyridylalanine derivatives are promising candidates for future development. researchgate.netresearchgate.net

In agrochemical research, pyridine-based compounds are integral to a wide range of fungicides, herbicides, and insecticides. nih.gov The pyridine ring can influence the biological activity, toxicity, and environmental persistence of these agents. researchgate.net The incorporation of a pyridylalanine structure could lead to new agrochemicals with novel modes of action or improved properties, representing a fertile ground for discovery. nih.govresearchgate.net

In materials science, polymers containing pyridine units are explored for a variety of applications, including as catalysts, polyelectrolytes, and for the self-assembly of block copolymers. researchgate.net The nitrogen atom in the pyridine ring can be used for coordination with metals or for grafting functional molecules, opening avenues for the creation of functional materials. mdpi.com Unnatural amino acids are also used to develop advanced biomaterials like biosensors and drug delivery systems. acs.org Therefore, polymers derived from or functionalized with this compound could potentially be used to create new biocompatible materials with tailored chemical and physical properties.

Expanding the Scope of Bioorthogonal Chemical Reactions

Bioorthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native biochemical processes. wikipedia.org The unique reactivity of the pyridylalanine side chain is being harnessed to develop new strategies for chemoselective peptide conjugation, expanding the toolkit of bioorthogonal reactions.

A significant development is a novel method for the late-stage N-alkylation of the pyridine ring within a pyridyl-alanine (PAL) residue already incorporated into a peptide chain. nih.gov This reaction, termed NAP (N-alkylation of PAL), is chemoselective and can be performed in both solution and on the solid phase, offering an efficient and economical process for creating functionally diverse peptide conjugates. nih.gov This method allows for dual labeling of a peptide, for instance, in conjunction with traditional cysteine modification, providing a route to more complex biomolecular constructs. nih.gov

The pyridine moiety's ability to interact with metals also opens up possibilities for coordination-assisted bioorthogonal reactions. For example, studies have shown that the reaction rate of the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a dienophile can be significantly enhanced by the presence of a pyridyl group on the tetrazine. researchgate.net This is attributed to the coordination of the pyridyl nitrogen to a Lewis acidic partner, which activates the tetrazine for cycloaddition. researchgate.net This principle suggests that pyridylalanine could be incorporated into biological systems to modulate the kinetics of bioorthogonal ligations, offering a new layer of control for labeling and imaging applications.

Emerging Methodologies for Enhanced Stereocontrol in Syntheses

The precise stereochemical control during the synthesis of this compound is critical for its application in biologically active molecules. Researchers are continuously developing more efficient and highly stereoselective synthetic routes, moving beyond classical methods toward innovative chemoenzymatic and catalytic strategies.

Chemoenzymatic approaches have emerged as a powerful tool for producing enantiomerically pure pyridylalanine derivatives. researchgate.net These methods leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to guide asymmetric transformations. For instance, the enzyme α-chymotrypsin has been successfully used for the stereoselective synthesis of 3- and 4-pyridylalanine via the hydrolysis of their corresponding oxazolone (B7731731) or acetamidomalonate precursors. researchgate.net

Another cutting-edge approach involves the merger of different catalytic modes. A recently developed method combines photoredox catalysis with pyridoxal (B1214274) 5'-phosphate (PLP) biocatalysis to achieve a pyridoxal radical-based reaction. nih.gov This synergistic catalysis enables the synthesis of a wide array of noncanonical amino acids with excellent stereocontrol, often without the need for protecting groups. nih.gov Such methodologies represent a significant step forward, providing novel and powerful platforms for accessing complex chiral building blocks like this compound.

Table 2: Modern Synthetic Methodologies for Stereocontrol

| Methodology | Description | Key Advantage |

|---|---|---|

| Chemoenzymatic Synthesis | Uses enzymes like α-chymotrypsin for kinetic resolution or stereoselective hydrolysis of precursors. researchgate.net | High enantioselectivity (ee >99%) under mild, environmentally friendly conditions. researchgate.netnih.gov |

| Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral dehydroamino acid derivative using a chiral transition metal catalyst (e.g., Rh-DUPHOS). | Direct and efficient route to enantiomerically enriched amino acids. |

| Synergistic Photoredox-Biocatalysis | Combines a photoredox catalyst with a pyridoxal 5'-phosphate (PLP) dependent enzyme to perform radical-mediated transformations. nih.gov | Enables novel, previously inaccessible synthetic transformations with high stereocontrol. nih.gov |

| C–H Functionalization | Directly modifies C-H bonds on the pyridine ring or amino acid backbone, avoiding the need for pre-functionalized starting materials. acs.org | Atom- and step-economical approach for creating diverse derivatives. acs.org |

Q & A

Q. What are the standard synthetic routes for (S)-N-Boc-(4-pyridyl)alanine, and how is purity optimized?

The compound is synthesized via coupling 4-pyridylalanine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., sodium bicarbonate) in a mixed solvent system (e.g., THF/water). Purification typically involves column chromatography using silica gel and gradients of ethyl acetate/hexane, followed by recrystallization from ethanol/water to achieve >95% purity. Key quality control steps include HPLC analysis (C18 column, UV detection at 254 nm) and chiral chromatography to confirm enantiomeric excess .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl) and pyridyl proton environments (δ 7.2–8.5 ppm).

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (C₁₃H₁₈N₂O₄, MW 266.30 g/mol).

- HPLC : Reverse-phase methods with UV detection ensure purity and monitor deprotection kinetics under acidic conditions (e.g., TFA) .

Q. How does the Boc-protecting group in this compound compare to Fmoc in solid-phase peptide synthesis (SPPS)?

The Boc group offers acid stability (requires TFA for cleavage) and compatibility with harsh coupling conditions, making it suitable for stepwise synthesis of peptides with acid-sensitive residues. In contrast, Fmoc (e.g., N-Fmoc-3-(4-pyridyl)-D-alanine) requires base-sensitive deprotection (piperidine), limiting its use in basic environments. The choice depends on the peptide sequence and downstream functionalization requirements .

Advanced Research Questions

Q. What computational insights explain the preference for 4-pyridyl over 3-pyridyl moieties in enzyme inhibitors?

DFT studies on pyridyl head groups reveal that 4-pyridyl derivatives exhibit stronger π-stacking and hydrogen-bonding interactions with active-site residues (e.g., Arg-196 in nicotinamide phosphoribosyltransferase). The 4-pyridyl group stabilizes binding by ~22 kJ/mol compared to 3-pyridyl analogs, aligning with experimental IC₅₀ data. However, contradictions arise in some cases where computational stabilization energies are similar, suggesting conformational sampling or QM/MM dynamics may resolve discrepancies .

Q. How does this compound enhance perovskite solar cell performance?

In interfacial defect passivation, the pyridyl nitrogen coordinates undercoordinated Pb²⁺ ions at perovskite surfaces, reducing recombination losses. Electrochemical impedance spectroscopy (EIS) shows a 50% decrease in series resistance (Rₛ) and increased charge-transfer resistance (R₂) from 7.9 to 40.49 Ω·cm⁻² upon incorporation, improving device efficiency from ~18% to 22% .

Q. What crystallographic data exist for this compound, and how do they inform structural modeling?

While no direct crystal structure is reported in the Cambridge Structural Database (CSD), analogous Boc-protected amino acids (e.g., Boc-L-phenylalanine) show planar pyridyl rings and intramolecular hydrogen bonds between the Boc carbonyl and amino group. Synchrotron X-ray diffraction or cryo-EM could resolve its conformation in peptide chains .

Q. How can researchers address contradictions between computational predictions and experimental activity data for pyridyl derivatives?

Case studies in nicotinamide phosphoribosyltransferase inhibitors highlight the need for advanced methods:

- Conformational Sampling : MD simulations to explore ligand flexibility.

- QM/MM Hybrid Models : To account for enzyme dynamics and solvent effects.

- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to validate computational ΔG values .

Q. What analytical strategies quantify this compound in complex biological matrices?

LC-MS/MS with a C18 column and MRM transitions (e.g., m/z 267.1 → 170.1 for quantification) achieves nanomolar sensitivity. Sample preparation involves SPE (C18 cartridges) and derivatization with AccQ-Tag™ for enhanced ionization. Method validation includes spike-recovery tests (85–110%) in serum and tissue homogenates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.